1-(3-氯苯基)环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

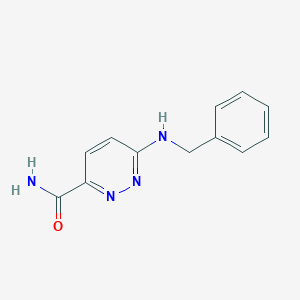

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a compound that can be considered in the context of cyclopentane derivatives with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the research on cyclopentane derivatives and their carboxylic acid functional groups is relevant to understanding its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of cyclopentane derivatives, such as 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, can be inferred from the methods described for related compounds. For instance, cyclopentane-1,3-diones have been synthesized as isosteres for carboxylic acid functional groups, which suggests that similar synthetic strategies could be applied to the target compound . Additionally, the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines to yield carboxylic acid derivatives indicates that anhydride intermediates might be used in the synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid .

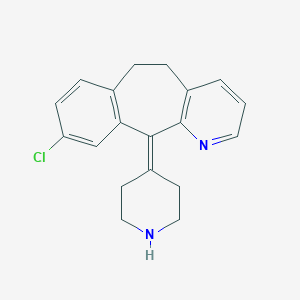

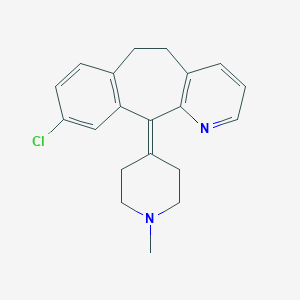

Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid would likely exhibit characteristics similar to those of other cyclopentane carboxylic acids. For example, the presence of a carboxylic acid group is known to facilitate hydrogen bonding, as seen in the cocrystals of cyclohexanetricarboxylic acid with bipyridine homologues . The chlorophenyl group would contribute to the lipophilicity and potential for pi-stacking interactions.

Chemical Reactions Analysis

The reactivity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid can be anticipated based on the behavior of similar compounds. Cyclopentane-1,3-diones, for example, have been shown to act as carboxylic acid isosteres, participating in reactions typical of carboxylic acids . The chlorophenyl moiety could also undergo electrophilic aromatic substitution reactions, given the presence of the electron-withdrawing carboxylic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid would be influenced by its functional groups. The carboxylic acid moiety is known for its acidity and ability to form dimers through hydrogen bonding, as seen in the structures of related compounds . The cyclopentane ring contributes to the compound's rigidity and steric profile, while the chlorophenyl group affects its electronic properties and lipophilicity. The acidity and tautomerism of cyclopentane-1,2-diones have been studied, suggesting that the target compound may exhibit similar acid-base behavior .

科学研究应用

药物设计中的羧酸异构体

环戊烷-1,3-二酮具有与羧酸相似的 pKa 值,已被研究为潜在的羧酸异构体。此项探索包括与其物理化学性质与羧酸和四唑残基的比较。值得注意的是,环戊烷-1,3-二酮已证明能够有效替代药物分子中的羧酸官能团,特别是在血栓素 A2 前列腺素 (TP) 受体拮抗剂的背景下。使用环戊烷-1,3-二酮单元合成了已知 TP 受体拮抗剂的衍生物,得到的化合物具有纳摩级的 IC50 和 Kd 值,与它们的羧酸对应物相当。这表明环戊烷-1,3-二酮在药物设计中的潜力,为羧酸基团提供了一种新颖的异构体,由于其强酸性、可调节的亲脂性和结构多功能性,它可能会促进新治疗剂的开发 (Ballatore 等人,2011)。

羧酸的潜在生物异构体

进一步的研究评估了环戊烷-1,2-二酮作为羧酸官能团的潜在生物异构体。通过检查这些化合物的酸度、互变异构和氢键几何构型,环戊烷-1,2-二酮衍生物已被确定为有效的 TP 受体拮抗剂。特别是一个衍生物,其 IC50 值与其母体羧酸分子相当,突出了环戊烷-1,2-二酮作为药物化学中一种有用的羧酸生物异构体的潜力 (Ballatore 等人,2014)。

反应途径和动力学

环戊烷羧酸(作为环烷酸的模型化合物)与亚临界甲醇的反应途径和动力学已被探索以了解总酸值 (TAN) 的降低。这项研究提供了对环戊烷羧酸在特定条件下分解为环戊烷和甲醛等各种化合物的见解。此类研究对于完善涉及环烷酸的过程以及环境修复技术至关重要 (Mandal & Nagarajan,2016)。

酶促合成抑制

1-氨基环戊烷-1-羧酸,即环亮氨酸,已被确定为各种酶合成 S-腺苷甲硫氨酸的竞争性抑制剂。这种抑制对环戊烷环的环大小和特定取代基敏感,表明与酶位点有精确的相互作用机制。环亮氨酸及其衍生物的这一特性为研究酶功能提供了有价值的工具,并可能导致开发用于治疗目的的新型抑制剂 (Coulter 等人,1974)。

安全和危害

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

属性

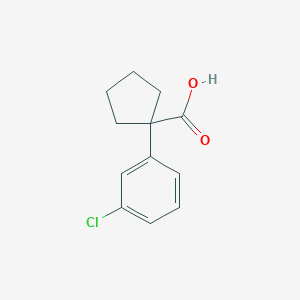

IUPAC Name |

1-(3-chlorophenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEPQYZXKVJSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

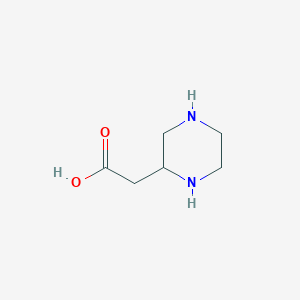

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577810 |

Source

|

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

CAS RN |

143328-21-6 |

Source

|

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)